Methyl 6-oxopiperidine-3-carboxylate
Overview
Description
Methyl 6-oxopiperidine-3-carboxylate is an organic compound with the molecular formula C7H11NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-oxopiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Another method involves the oxidation of methyl 6-hydroxypiperidine-3-carboxylate using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction requires careful control of temperature and pH to prevent over-oxidation and degradation of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 6-oxopiperidine-3-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved in its action include the modulation of metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
Methyl 6-oxopiperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-oxopiperidine-3-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Piperidine-3-carboxylic acid: Lacks the ketone group present in this compound.
Methyl 2-oxopiperidine-3-carboxylate: Has a ketone group at a different position on the piperidine ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 6-oxopiperidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YORUFIOEZHJAEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340853 | |
Record name | methyl 6-oxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958991-06-5 | |
Record name | methyl 6-oxopiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-oxopiperidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is methyl 4-aryl-5-cyano-2-hydroxy-2-methyl-6-oxopiperidine-3-carboxylate synthesized?
A1: The paper describes the synthesis of methyl 4-aryl-5-cyano-2-hydroxy-2-methyl-6-oxopiperidine-3-carboxylate as one of the products resulting from the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate. [] The specific reaction mechanisms and conditions leading to this particular compound are not detailed in the abstract.
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